![molecular formula C10H16 B13795798 Tricyclo[6.2.0.03,6]decane CAS No. 277-87-2](/img/structure/B13795798.png)
Tricyclo[6.2.0.03,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[6.2.0.03,6]decane is a unique organic compound characterized by its three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family and is known for its rigidity and stability. The structure of this compound consists of three interconnected cycloalkane rings, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.0.03,6]decane can be achieved through various methods. One notable method involves the photodimerization of 1,5-diaryl-1,4-pentadien-3-ones. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure . The reaction conditions typically involve solar irradiation using a Pyrex flask, and the products are characterized by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of photodimerization and other synthetic routes can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[6.2.0.03,6]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler hydrocarbons. Substitution reactions typically result in halogenated derivatives of this compound.
Scientific Research Applications
Tricyclo[6.2.0.03,6]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Tricyclo[6.2.0.03,6]decane involves its interaction with various molecular targets. The compound’s cage-like structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The diradical mechanism observed in its photodimerization reactions highlights its ability to form stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Another tricyclic hydrocarbon with a different ring configuration, often used in studies of hydrocarbon reactivity.
Uniqueness
Tricyclo[6.2.0.03,6]decane is unique due to its specific ring arrangement and the resulting stability and rigidity. Its ability to undergo photodimerization and form stable intermediates sets it apart from other tricyclic hydrocarbons.
Properties
CAS No. |
277-87-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[6.2.0.03,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-10H,1-6H2 |
InChI Key |
BQVPJCNZRNQELG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC3CCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
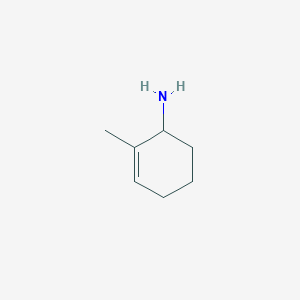
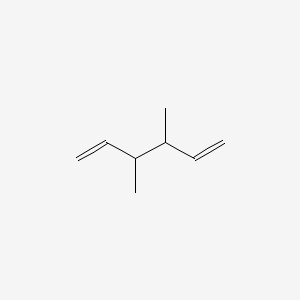
![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
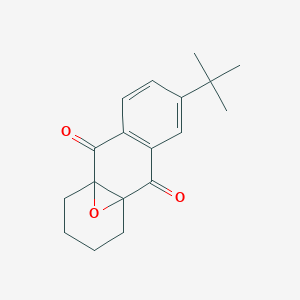
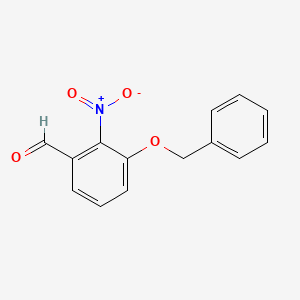
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
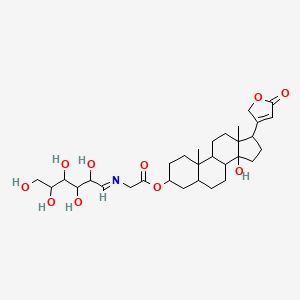
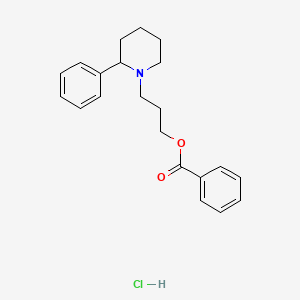
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
